molecular formula C6H8ClN3O2 B135005 4-Nitrophenylhydrazine hydrochloride CAS No. 636-99-7

4-Nitrophenylhydrazine hydrochloride

Cat. No. B135005
CAS RN: 636-99-7
M. Wt: 189.6 g/mol
InChI Key: ZWWXDCOPVYATOQ-UHFFFAOYSA-N
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Description

4-Nitrophenylhydrazine hydrochloride is a chemical compound that is part of the phenylhydrazine family, which are known for their applications in various chemical reactions and analyses. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-nitrophenylhydrazine can be achieved through various reactions. For instance, the condensation reaction of salicylaldehyde with 4-nitrophenylhydrazine results in the formation of salicylaldehyde 4-nitrophenylhydrazone, which exhibits a planar structure . Additionally, 4-nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonal, which can further react with active methylene compounds to yield pyridazine derivatives, or with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenylhydrazine, such as salicylaldehyde 4-nitrophenylhydrazone, shows a planar configuration with the nitro group slightly inclined to the plane of the molecule. Intermolecular hydrogen bonding is observed between the imino and nitro groups, which facilitates the formation of a crystal structure . Similarly, the structure of 2,4-dinitrophenylhydrazine, a related compound, reveals that the nitro groups and the amino group of the hydrazine side chain are almost in the same plane as the phenyl ring, with hydrogen bonds maintaining the three-dimensional arrangement of the molecules .

Chemical Reactions Analysis

4-Nitrophenylhydrazine and its derivatives participate in various chemical reactions. For example, 4-nitrophenylhydrazine reacts with formaldehyde to produce a range of products, including glyoxal bis(4-nitrophenylhydrazone) and other compounds with complex structures . In another study, 2-nitrophenylhydrazine, a compound similar to 4-nitrophenylhydrazine, is used as a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides, forming corresponding hydrazides that give a blue color in aqueous basic solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenylhydrazine derivatives are influenced by the presence of the nitro group. The planar structure and the ability to form intermolecular hydrogen bonds affect the crystallinity and stability of these compounds . The reactivity of these compounds with various reagents, such as formaldehyde and diazonium salts, demonstrates their utility in synthesizing a wide range of chemical structures . Additionally, the genotoxic effects of some nitrosohydrazinecarboxamides, which are structurally related to 4-nitrophenylhydrazine, have been studied, indicating their cytotoxic activity without inducing recombinogenic and mutagenic events in surviving cells .

Scientific Research Applications

Analytical Chemistry Applications

One of the significant applications of 4-nitrophenylhydrazine hydrochloride is in analytical chemistry, where it serves as a derivatization agent. Luo et al. (2018) developed a high-performance liquid chromatography-ultraviolet (HPLC-UV) method using 3-nitrophenylhydrazine hydrochloride for the determination of 4-nitrobenzaldehyde in chloramphenicol, showcasing its ability to enhance the specificity and sensitivity of analytical methods for detecting potential genotoxic impurities in pharmaceuticals (Luo, Gu, Li, Zheng, & Zheng, 2018).

Sensor Development

In sensor technology, 4-nitrophenylhydrazine hydrochloride has been employed in the development of electrochemical sensors. Alam et al. (2021) highlighted its use in creating a sensor for 4-Nitrophenylhydrazine (4-NPHyd) detection, utilizing ZnO/SnO2 nanoparticle-decorated glassy carbon electrodes. This sensor demonstrated exceptional sensitivity and selectivity, indicating its potential for environmental monitoring and safety assessments (Alam, Uddin, Rahman, Asiri, & Islam, 2021).

Synthetic Applications

The role of 4-nitrophenylhydrazine hydrochloride extends into synthetic chemistry, where it is utilized in the preparation of various compounds. Obermayer, Glasnov, and Kappe (2011) reported on its use in a microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, a class of compounds with potential biological activity. This method significantly reduced the synthesis time while improving yields, underscoring the reagent's contribution to efficient synthetic methodologies (Obermayer, Glasnov, & Kappe, 2011).

Safety And Hazards

4-Nitrophenylhydrazine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(4-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWXDCOPVYATOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883520
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylhydrazine hydrochloride

CAS RN

636-99-7
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenyl)hydrazine monohydrochloride
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